molecular formula C15H11N3OS B5839207 N-(1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5839207
M. Wt: 281.3 g/mol
InChI Key: QPTFUPZPUPGWAH-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a biphenyl core substituted at the para position with a carboxamide group linked to a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole moiety is known for electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

4-phenyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-14(17-15-18-16-10-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTFUPZPUPGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole ring and amide groups enable various substitution reactions:

Reaction Type Example Reagents Conditions Product Features
Nitrobenzaldehyde Condensation m-/o-nitrobenzaldehyde, ethanol, H₂SO₄Reflux for 6–8 hr Formation of Schiff bases (e.g., N-(2-nitrobenzylidene) derivatives)
Alkylation/Acylation Alkyl halides, acyl chloridesOrganic solvents, room temperatureSubstitution at nitrogen atoms in thiadiazole ring

Key Findings :

  • Nitrobenzaldehyde derivatives showed distinct IR patterns (e.g., C-N stretching at ~1495 cm⁻¹, N=O stretching at ~1372 cm⁻¹) .

  • Substitution enhances bioactivity, as seen in anthelmintic and anticancer studies .

Oxidation and Reduction Reactions

The thiadiazole ring and amide group undergo redox transformations:

Reaction Type Reagents Conditions Outcome
Sulfur Oxidation H₂O₂, KMnO₄Aqueous/organic solventsFormation of sulfoxides/sulfones via oxidation of sulfur atoms
Carbonyl Reduction NaBH₄, LiAlH₄Anhydrous conditions (e.g., THF)Reduction of amide carbonyl to hydroxyl groups

Mechanistic Insight :

  • Oxidation at sulfur alters electron density, influencing biological activity (e.g., EGFR binding affinity).

  • Reduction of amide groups may modulate solubility or target binding.

Coupling Reactions

Amide bond formation is critical for linking the thiadiazole and biphenyl moieties:

Reagents Conditions Yield Purification
DCC/DMAPDichloromethane, 0°C–rt78–87%Recrystallization (ethanol)
N,N’-dicyclohexylcarbodiimideOrganic solvents, catalytic DMAPChromatography

Characterization Data

Experimental data from related compounds provide insights into structural verification:

Analytical Technique Key Observations Source
¹H NMR δ 8.85–8.67 ppm (aromatic protons), δ 7.71–7.36 ppm (biphenyl signals)
HRMS [M+H]⁺ = 386.2520 (observed) vs. 386.0641 (calculated) for nitrobenzylidene derivatives
IR C-N stretching (~1495 cm⁻¹), Ar C=C stretching (~1618 cm⁻¹), C-S-C (~694 cm⁻¹)

Biological Implications

Reactivity correlates with biological activity:

  • Anticancer Potential : Thiadiazole derivatives exhibit EGFR binding (e.g., -48.909 kcal/mol docking energy) .

  • Antioxidant Activity : Derivatives with phenol groups show DPPH inhibition up to 155.54% .

  • Anthelmintic Activity : Nitro groups induce worm paralysis via metabolic interference .

This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for designing anticancer and antimicrobial agents. Further studies on substitution patterns and redox modifications could optimize its therapeutic potential.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiadiazole derivatives, including N-(1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. The mechanism of action typically involves the inhibition of key enzymes involved in tumor proliferation.

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).
  • IC50 Values :
    • MCF-7: 0.28 µg/mL
    • A549: 0.52 µg/mL
    • K562: 7.4 µM

These values indicate potent anticancer activity, suggesting that modifications in the thiadiazole structure can enhance efficacy against specific cancer types .

Cell LineIC50 Value (µg/mL)Activity
MCF-70.28High
A5490.52Moderate
K5627.4Moderate

Anti-inflammatory Effects

Thiadiazole derivatives have shown promise in modulating inflammatory pathways. The compound may inhibit the IL-6/JAK/STAT3 signaling pathway, which is crucial in inflammatory responses and cancer progression.

Biochemical Pathways Affected

  • IL-6/JAK/STAT3 Pathway : Inhibition leads to decreased cell proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between thiadiazole derivatives and biphenyl carboxylic acids under controlled conditions.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents.

Agricultural Uses

The compound's ability to inhibit specific enzymes can be exploited in agricultural settings to develop herbicides or pesticides that target plant pathogens without harming beneficial organisms.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Biphenyl and Heterocyclic Moieties

Compound A : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] ()
  • Key Features :
    • Biphenyl backbone with dichloro substituents.
    • Azo (-N=N-) linkage and 3-oxobutyramide side chains.
  • Comparison: The azo group introduces photochemical reactivity, unlike the stable carboxamide-thiadiazole linkage in the target compound.
Compound B : 1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide ()
  • Key Features :
    • Thiazole and pyrazole heterocycles.
    • Trifluoromethyl groups on both the benzyl and pyrazole rings.
  • Comparison :
    • Thiazole and thiadiazole rings both confer rigidity, but thiadiazole has stronger electron-withdrawing effects.
    • Trifluoromethyl groups in Compound B improve metabolic stability and bioavailability, a feature absent in the target compound .

Heterocyclic Carboxamide Derivatives

Compound C : N-(3,4-Dimethylphenyl)-2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxamide ()
  • Key Features :
    • Thiomorpholine-1,1-dioxide ring fused to a benzene-carboxamide.
    • 3,4-Dimethylphenyl substituent.
  • Comparison: The sulfone group in the thiomorpholine ring increases polarity compared to the thiadiazole in the target compound.
Compound D : N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide ()
  • Key Features: Thiazole ring linked to a trifluoromethylphenyl group. Dimethylaminopropyl side chain.
  • Comparison: The dimethylaminopropyl group introduces basicity, which may improve solubility in acidic environments. The trifluoromethylphenyl-thiazole system offers enhanced π-π stacking interactions compared to the biphenyl-thiadiazole core .

Tabulated Comparison of Key Properties

Property Target Compound Compound A () Compound B ()
Core Structure Biphenyl-thiadiazole Biphenyl-azo Thiazole-pyrazole
Key Functional Groups Carboxamide, thiadiazole Azo, 3-oxobutyramide Trifluoromethyl, thiazole
Electron Effects Strongly electron-withdrawing Moderate (azo) Moderate (CF₃)
Lipophilicity (LogP)* Moderate (predicted) High (Cl, OMe substituents) High (CF₃ groups)
Synthetic Complexity Moderate High (multiple steps) High (fluorinated reagents)

*Predicted based on substituent effects.

Biological Activity

N-(1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring fused with a biphenyl moiety. The presence of the thiadiazole ring is significant as it is known for various pharmacological activities. The molecular formula is C15H12N4SC_{15}H_{12}N_4S with a molecular weight of approximately 284.35 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticonvulsant Activity : Thiadiazole derivatives are often evaluated for their anticonvulsant properties. Research indicates that modifications in the thiadiazole structure can enhance anticonvulsant efficacy. For instance, compounds with specific substitutions on the thiadiazole ring have shown promising results in preclinical models .
  • Antimicrobial Properties : Thiadiazole derivatives have exhibited significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
  • Anticancer Potential : Some studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways such as apoptosis and cell cycle regulation. For example, compounds designed based on the thiadiazole scaffold have demonstrated inhibitory effects on Bcl-2-expressing cancer cell lines .

Anticonvulsant Studies

A notable study evaluated several 1,3,4-thiadiazole derivatives for their anticonvulsant activity using established models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The results indicated that certain derivatives exhibited protective indices comparable to standard anticonvulsants such as phenytoin and carbamazepine .

CompoundED50 (mg/kg)Protective Index
This compound336.5
Phenytoin77
Carbamazepine1111

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the range of 3.91–15.62 μg/mL against Gram-positive bacteria .

Bacterial StrainMIC (μg/mL)
Micrococcus luteus3.91
Bacillus spp.7.81
Streptococcus spp.15.62

Anticancer Activity

Research into the anticancer properties of similar thiadiazole compounds revealed their effectiveness in inhibiting cell growth in various cancer cell lines. For instance, derivatives targeting Bcl-2 showed IC50 values in the low micromolar range against breast cancer cell lines .

Q & A

Q. Table 1: Representative Synthesis Data

Amine ComponentPurification MethodYield (%)Reference
CyclooctylamineFlash Chromatography50
Bicyclo[3.2.1]octan-3-amineFlash Chromatography77

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Aromatic protons in the biphenyl moiety appear as multiplets (δ 7.35–7.85 ppm), while the thiadiazole NH resonates as a singlet (~δ 12.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for analogs: ±0.01 Da accuracy) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

What biological targets or pathways are associated with this compound, and how are they validated experimentally?

Methodological Answer:

  • STING Inhibition : Analogs like SN-011 (a biphenyl carboxamide derivative) inhibit STING signaling (IC₅₀ = 76 nM) via competitive binding assays and NF-κB/IRF3 reporter gene systems .
  • TRP Channel Modulation : Structural analogs act as TRPC antagonists, validated using calcium flux assays and patch-clamp electrophysiology .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1D receptor antagonism in analogs) quantify affinity .

How do structural modifications (e.g., substituent variations) impact its bioactivity?

Methodological Answer:
SAR studies employ:

  • Core Modifications : Replacing the thiadiazole with pyridine or triazole alters steric bulk, affecting target binding (e.g., ILOE-based SAR in biphenyl sulfonamide analogs) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the biphenyl ring enhance metabolic stability but may reduce solubility. For example, dichloro-substituted analogs show improved STING inhibition .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in STING’s cyclic dinucleotide pocket .

What in vivo toxicity profiles have been reported, and what models are used for assessment?

Methodological Answer:

  • Acute Toxicity : Subcutaneous (sc) and intravenous (iv) administration in rats (TDLo = 1.6–10 mg/kg) reveal dose-dependent organ toxicity. Endpoints include histopathology (e.g., liver necrosis) and serum biomarkers (ALT/AST) .
  • Subchronic Studies : Repeat-dose protocols (14–28 days) evaluate cumulative effects, with necropsy and hematological analysis .
  • Safety Margins : Therapeutic indices (LD₅₀/ED₅₀) are calculated using rodent models for preclinical risk assessment .

What analytical challenges arise in quantifying impurities or degradation products?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV/vis (254 nm) and ESI-MS detect trace impurities (≤0.1%) .
  • Forced Degradation Studies : Acid/alkali hydrolysis (0.1M HCl/NaOH, 70°C) identifies labile sites (e.g., amide bond cleavage) .
  • Stability-Indicating Methods : Accelerated storage (40°C/75% RH) combined with LC-MS/MS monitors degradation pathways .

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